1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H17NO3This compound is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{CH(OH)CH}_2\text{N(CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amino group.
Substitution: Hydrochloric acid (HCl) can be used to facilitate nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(N,N-Bis(2-hydroxyethyl)amino)-2-propanol
- 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
Uniqueness
1-(2-Hydroxyethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58901-11-4 |
---|---|
Molecular Formula |
C5H14ClNO2 |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-5(8)4-6-2-3-7;/h5-8H,2-4H2,1H3;1H |
InChI Key |
USDUOFAALPMCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.